bnn3

描述

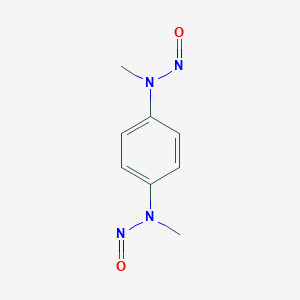

BNN3, also known as N,N’-dimethyl-N,N’-dinitroso-p-phenylenediamine, is a caged nitric oxide donor. This compound is membrane-permeant and can be incorporated into lipid membranes. It is primarily used in scientific research for its ability to release nitric oxide upon activation by light.

准备方法

BNN3 可以通过多种方法合成。一种常见的方法是在受控条件下用亚硝化剂使 N,N’-二甲基-对苯二胺反应。 反应通常在甲苯等溶剂中进行,产物通过重结晶纯化 。工业生产方法可能涉及类似的合成路线,但规模更大,并针对产量和纯度进行了优化。

化学反应分析

科学研究应用

Biological Applications

1.1 Caged Nitric Oxides

BNN3 is classified as a caged nitric oxide (NO) compound, which means it can release NO upon photolysis. This property is crucial for studying biological processes involving NO, a signaling molecule in various physiological functions. Research indicates that this compound can produce NO when irradiated with ultraviolet (UV) light, making it useful for real-time monitoring of NO dynamics in biological systems. The quantum yield of NO production upon UV irradiation has been reported to be significant, allowing for precise measurements in both in vivo and in vitro studies .

1.2 Drug Delivery Systems

The incorporation of this compound into lipid membranes enhances its bioavailability and efficacy as a drug delivery agent. Its ability to localize within cellular environments suggests potential applications in targeted therapy, particularly for conditions requiring localized drug action . This characteristic positions this compound as a promising candidate for developing advanced drug delivery systems that can release therapeutic agents in response to specific stimuli.

Nanotechnology Applications

2.1 Boron Nitride Nanotubes (BNNTs)

This compound's structural properties have led to its integration with boron nitride nanotubes (BNNTs), which are recognized for their exceptional mechanical strength and thermal stability. BNNTs have been explored for various applications, including:

- Drug Delivery : The unique properties of BNNTs make them suitable carriers for anticancer drugs, enhancing the stability and targeted delivery of therapeutic agents .

- Magnetic Resonance Imaging (MRI) : BNNTs can serve as contrast agents in MRI, improving imaging quality due to their high biocompatibility and low toxicity .

2.2 Antimicrobial Properties

Recent studies have demonstrated that this compound, particularly when used in conjunction with BNNTs, exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and releasing ions that inhibit bacterial growth . This antimicrobial property opens avenues for developing new antibacterial agents based on this compound.

Case Study 1: Photodynamic Therapy

A study investigated the use of this compound in photodynamic therapy (PDT) for cancer treatment. The compound was shown to effectively target cancer cells when activated by specific wavelengths of light, resulting in localized cell death without affecting surrounding healthy tissues. The results indicated that this compound could enhance the efficacy of PDT protocols by improving selectivity towards malignant cells .

Case Study 2: Anticancer Activity

In another research project, this compound was incorporated into a core-shell nanoparticle system designed for anticancer therapy. The nanoparticles demonstrated significant cytotoxic effects on human colon adenocarcinoma cells while sparing normal cells, suggesting a favorable therapeutic index for cancer treatment applications . This study highlights the potential of this compound as part of innovative therapeutic strategies against cancer.

Data Tables

作用机制

BNN3 的作用机制涉及通过光激活释放一氧化氮。该化合物发生 N-N 键均裂,生成一氧化氮。 这一过程是由三重态敏化发色团的存在促进的,例如联乙酰,它允许将光释放光从紫外光切换到可见光 。 释放的一氧化氮随后与各种分子靶标和途径相互作用,包括激活鸟苷酸环化酶,导致环鸟苷一磷酸 (cGMP) 的产生以及随后的生理效应 .

相似化合物的比较

BNN3 在光激活后释放一氧化氮的能力是独一无二的。类似的化合物包括其他一氧化氮供体,例如:

S-亚硝基硫醇: 这些化合物通过热或光化学分解释放一氧化氮。

硝酸甘油: 一种众所周知的用于治疗心绞痛的一氧化氮供体。

硝普钠: 另一种用于医疗应用中的一氧化氮供体,具有血管舒张作用。

与这些化合物相比,this compound 的优势在于通过光激活可以控制一氧化氮的释放,使其成为在需要精确控制一氧化氮释放的研究环境中的一种有价值的工具 .

生物活性

BNN3, a caged nitric oxide (NO) compound, has garnered attention for its potential biological applications. Caged NO compounds are designed to release nitric oxide upon exposure to light, making them valuable tools for studying NO's role in various physiological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound is characterized by its ability to absorb ultraviolet (UV) light, leading to the photochemical release of nitric oxide. The compound exhibits a strong UV absorption band with a maximum at approximately 300 nm, which is critical for its activation in biological systems .

The primary mechanism of action for this compound involves the photolysis of the compound to release nitric oxide. This process can be summarized as follows:

- UV Activation : Upon exposure to UV light, this compound undergoes a conformational change that facilitates the release of NO.

- NO Release : The liberated NO can diffuse across cell membranes and interact with various intracellular targets, including guanylate cyclase, leading to increased levels of cyclic GMP (cGMP).

- Biological Effects : Increased cGMP levels result in various physiological responses, such as vasodilation, modulation of neurotransmission, and regulation of immune responses.

In Vitro Studies

Research has shown that this compound effectively induces vasodilation in isolated blood vessels upon UV activation. For instance:

- Study Findings : In an experiment involving rat aortic rings, UV-activated this compound resulted in significant relaxation of pre-contracted vessels, indicating its role as a potent vasodilator .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

- Tested Organisms : The compound demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- IC50 Values : The inhibitory concentration (IC50) values varied depending on the strain and conditions but generally fell within the low micromolar range.

Neuroprotection

This compound's ability to release NO has implications for neuroprotection:

- Mechanism : NO is known to play a protective role in neuronal survival by modulating oxidative stress and inflammation.

- Case Study : In a model of neurodegeneration, this compound administration improved neuronal survival rates compared to controls lacking NO donors .

Cardiovascular Applications

The vasodilatory effects of this compound suggest potential applications in cardiovascular medicine:

- Research Insights : Studies indicate that controlled release of NO via this compound can be beneficial in managing conditions like hypertension and heart failure by improving blood flow and reducing vascular resistance .

Data Table: Biological Activity Summary

| Property | Observation |

|---|---|

| UV Absorption Max (nm) | 300 |

| Vasodilatory Effect | Significant relaxation in aortic rings |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Neuroprotective Effects | Improved neuronal survival in models |

属性

IUPAC Name |

N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-11(9-13)7-3-5-8(6-4-7)12(2)10-14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDYJAMEXVFEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)N(C)N=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30989399 | |

| Record name | N,N'-1,4-Phenylenebis(N-methylnitrous amide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30989399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6947-38-2 | |

| Record name | NSC56933 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-1,4-Phenylenebis(N-methylnitrous amide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30989399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。